molecular formula C17H22F2N2O4 B5618293 N-[3-(difluoromethoxy)benzyl]-1-(methoxyacetyl)-4-piperidinecarboxamide

N-[3-(difluoromethoxy)benzyl]-1-(methoxyacetyl)-4-piperidinecarboxamide

Cat. No. B5618293
M. Wt: 356.4 g/mol
InChI Key: HVKPISZGEBOBDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step chemical processes that include the formation of benzamide structures with specific functional groups to achieve desired properties. For instance, Bollinger et al. (2015) and Sugimoto et al. (1990) discuss the synthesis of piperidine derivatives and their structure-activity relationships, providing insights into the methodologies that could be applied to the synthesis of N-[3-(difluoromethoxy)benzyl]-1-(methoxyacetyl)-4-piperidinecarboxamide (Bollinger et al., 2015); (Sugimoto et al., 1990).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or computational chemistry techniques to determine the arrangement of atoms within the compound. Studies on similar compounds, such as those by Xu et al. (2012), provide valuable insights into the structural features that may influence the compound's chemical behavior and interactions with biological targets (Xu et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of such a compound are influenced by its functional groups and molecular structure. Research by Demir et al. (2015) on benzamide derivatives offers a glimpse into how various substituents on the benzamide framework can impact the compound's reactivity and stability. This knowledge is crucial for understanding the chemical behaviors of N-[3-(difluoromethoxy)benzyl]-1-(methoxyacetyl)-4-piperidinecarboxamide in different environments (Demir et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for determining the compound's suitability for various applications. While specific data on N-[3-(difluoromethoxy)benzyl]-1-(methoxyacetyl)-4-piperidinecarboxamide may not be available, research on related compounds provides a foundation for predicting these properties. For example, the work of Wei et al. (2010) on the synthesis of related benzodifuran derivatives can shed light on potential solubility and stability characteristics (Wei et al., 2010).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for understanding the applications and handling of the compound. Studies like those by Harada et al. (2002) and Sonda et al. (2004) on N-benzyl piperidine and benzamide derivatives, respectively, provide insights into the chemical properties that could be expected from N-[3-(difluoromethoxy)benzyl]-1-(methoxyacetyl)-4-piperidinecarboxamide (Harada et al., 2002); (Sonda et al., 2004).

properties

IUPAC Name

N-[[3-(difluoromethoxy)phenyl]methyl]-1-(2-methoxyacetyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O4/c1-24-11-15(22)21-7-5-13(6-8-21)16(23)20-10-12-3-2-4-14(9-12)25-17(18)19/h2-4,9,13,17H,5-8,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKPISZGEBOBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)C(=O)NCC2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(difluoromethoxy)benzyl]-1-(methoxyacetyl)-4-piperidinecarboxamide

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